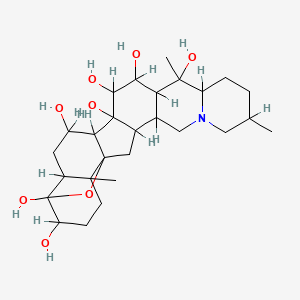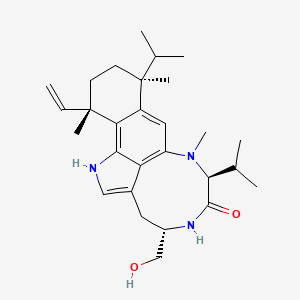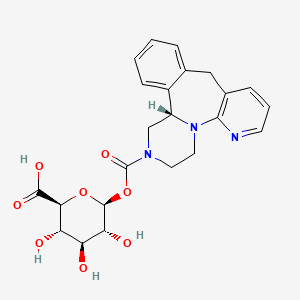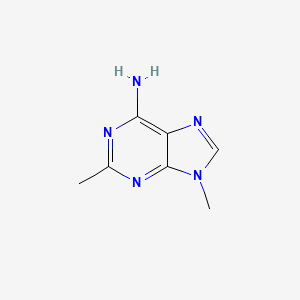
Mintlactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mintlactone: is a naturally occurring monoterpene lactone found in various essential oils, particularly in mint species. It is known for its characteristic minty aroma and is used in flavoring, fragrance, and pharmaceutical industries. The compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Mintlactone can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the cyclization of a suitable monoterpene alcohol in the presence of a strong acid catalyst.
Biotransformation: Another method involves the use of microorganisms or enzymes to convert precursor compounds into this compound. This biocatalytic approach is often preferred for its selectivity and environmentally friendly nature.
Industrial Production Methods:
Extraction from Natural Sources: this compound is primarily obtained through the extraction and distillation of essential oils from mint plants. The essential oil is then subjected to fractional distillation to isolate the compound.
Chemical Synthesis: Large-scale chemical synthesis methods are employed to produce this compound for industrial applications. These methods often involve multi-step reactions and require careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Mintlactone can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of lactone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Mintlactone serves as a building block for the synthesis of more complex organic molecules.
Chiral Catalysts: The compound is used in the development of chiral catalysts for asymmetric synthesis.
Biology:
Antimicrobial Activity: this compound exhibits antimicrobial properties and is studied for its potential use in treating infections.
Insect Repellent: The compound is investigated for its insect-repellent properties, particularly against mosquitoes.
Medicine:
Anti-inflammatory: Research indicates that this compound may have anti-inflammatory effects, making it a candidate for developing anti-inflammatory drugs.
Analgesic: The compound is studied for its potential analgesic properties.
Industry:
Flavoring Agent: this compound is widely used as a flavoring agent in food and beverages.
Fragrance: The compound is used in the formulation of perfumes and other fragrance products.
Mechanism of Action
Molecular Targets and Pathways:
Receptor Binding: Mintlactone interacts with specific receptors in the body, such as olfactory receptors, to exert its effects.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Signal Transduction: this compound can modulate signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Menthol: A well-known compound with a similar minty aroma, used in flavoring and medicinal products.
Carvone: Another monoterpene found in essential oils, with applications in flavoring and fragrance.
Limonene: A common monoterpene with a citrus aroma, used in cleaning products and as a solvent.
Uniqueness:
Aroma Profile: Mintlactone has a distinct minty aroma that sets it apart from other similar compounds.
Biological Activity: The compound’s unique structure contributes to its specific biological activities, such as antimicrobial and anti-inflammatory effects.
Versatility: this compound’s applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.
Properties
CAS No. |
16434-36-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(6R,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m1/s1 |
InChI Key |
VUVQBYIJRDUVHT-HZGVNTEJSA-N |
SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
Isomeric SMILES |
C[C@@H]1CCC2=C(C(=O)O[C@@H]2C1)C |
Canonical SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
Key on ui other cas no. |
38049-04-6 |
Synonyms |
isomintlactone mintlactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Mesitylsulfonyl)amino]acetic acid](/img/structure/B1200578.png)

![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)



![(3r,11Bs)-9-methoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B1200587.png)







